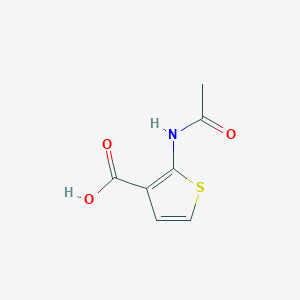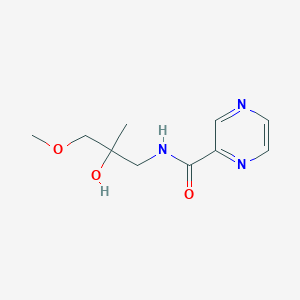
2-Acetamidothiophene-3-carboxylic acid
概要
説明
2-Acetamidothiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an acetamido group at the 2-position and a carboxylic acid group at the 3-position
作用機序
Target of Action
The primary target of 2-Acetamidothiophene-3-carboxylic acid is the AmpC beta-lactamase enzyme . This enzyme is produced by certain bacteria, including Escherichia coli , and plays a crucial role in bacterial resistance to beta-lactam antibiotics .
Mode of Action
this compound interacts with the AmpC beta-lactamase enzyme, forming a complex
Biochemical Pathways
The biochemical pathways affected by this compound are related to the bacterial response to antibiotics . By interacting with the AmpC beta-lactamase enzyme, the compound may disrupt the normal function of this enzyme, potentially affecting the bacteria’s ability to resist certain antibiotics .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the AmpC beta-lactamase enzyme . By forming a complex with this enzyme, the compound may interfere with the enzyme’s normal function, potentially affecting the bacteria’s resistance to certain antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamidothiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with acetamide and subsequent carboxylation. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), is another method used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Acetamidothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
科学的研究の応用
2-Acetamidothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
類似化合物との比較
Similar Compounds
2-Aminothiophene-3-carboxylic acid: Similar structure but with an amino group instead of an acetamido group.
2-Methylthiophene-3-carboxylic acid: Similar structure but with a methyl group instead of an acetamido group.
Uniqueness
2-Acetamidothiophene-3-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
2-acetamidothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)8-6-5(7(10)11)2-3-12-6/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEBHKDQZCVBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2969338.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-(5-methyloxolan-2-yl)propanamide](/img/structure/B2969339.png)
![4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2969340.png)
![4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B2969341.png)


![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B2969345.png)


![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2969348.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide](/img/structure/B2969349.png)
